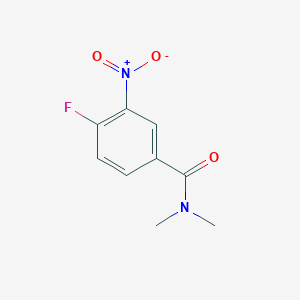

4-fluoro-N,N-dimethyl-3-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N,N-dimethyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O3/c1-11(2)9(13)6-3-4-7(10)8(5-6)12(14)15/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSIPYXUASFMTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Fluoro N,n Dimethyl 3 Nitrobenzamide

Established Synthetic Routes to 4-fluoro-N,N-dimethyl-3-nitrobenzamide

Established methods for the synthesis of 4-fluoro-N,N-dimethyl-3-nitrobenzamide predominantly involve the conversion of 4-fluoro-3-nitrobenzoic acid into a reactive intermediate, followed by amidation with dimethylamine (B145610), or through direct coupling reactions.

Direct Amidation Strategies

Direct amidation strategies aim to form the amide bond in a single step from the carboxylic acid and amine, often facilitated by coupling agents or activating agents.

One common approach involves the use of a coupling reagent to activate the carboxylic acid. Reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a suitable solvent like dimethylformamide (DMF) can be employed. This method is widely used in peptide synthesis and can be adapted for the formation of N,N-dimethylamides.

Another strategy is the in-situ generation of a reactive acyl chloride. The use of thionyl chloride (SOCl₂) in a one-pot synthesis is a well-established method for preparing amides from carboxylic acids and amines. This reaction is typically carried out in a non-protic solvent like dichloromethane (B109758) in the presence of a base such as triethylamine (B128534) to neutralize the generated HCl.

A less common but potentially effective direct amidation can be achieved through the Mitsunobu reaction . While typically used for the synthesis of esters and ethers, it has been adapted for the formation of N,N-diethylbenzamides from benzoic acids and diethylamine (B46881) using triphenylphosphine (B44618) and a dialkyl azodicarboxylate. This methodology could potentially be applied to the synthesis of 4-fluoro-N,N-dimethyl-3-nitrobenzamide.

Precursor Synthesis: Focusing on 4-fluoro-3-nitrobenzoic acid

The primary precursor for the synthesis of 4-fluoro-N,N-dimethyl-3-nitrobenzamide is 4-fluoro-3-nitrobenzoic acid. This intermediate is most commonly synthesized via the electrophilic nitration of 4-fluorobenzoic acid .

The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, including temperature and reaction time, are critical to control the regioselectivity and minimize the formation of byproducts. For instance, the reaction can be performed by adding potassium nitrate (B79036) to a solution of 4-fluorobenzoic acid in concentrated sulfuric acid at a controlled temperature.

| Starting Material | Reagents | Solvent | Temperature | Yield |

| 4-Fluorobenzoic Acid | Conc. HNO₃ / Conc. H₂SO₄ | - | 0°C to room temp. | ~90% |

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is paramount to maximize the yield and purity of the final product. Key parameters that are often adjusted include:

Solvent: The choice of solvent can significantly impact the reaction rate and solubility of reactants and products. For direct amidation, aprotic polar solvents like DMF or dichloromethane are common.

Temperature: Reaction temperatures can influence the rate of reaction and the formation of side products. Many amidation reactions are initially performed at low temperatures (e.g., 0°C) and then allowed to warm to room temperature.

Stoichiometry of Reagents: The molar ratio of the carboxylic acid, amine, coupling agent, and base needs to be carefully controlled to ensure complete conversion and minimize side reactions.

Purification Method: Purification of the final product is often achieved through techniques such as recrystallization or column chromatography to remove any unreacted starting materials or byproducts.

Advanced Synthetic Approaches and Process Development

Recent advancements in synthetic chemistry offer more sophisticated and efficient methods for the synthesis of benzamides, including catalytic and solid-phase techniques.

Catalytic Strategies for Amide Formation involving 4-fluoro-3-nitrobenzoic acid derivatives

Catalytic methods for amide bond formation are highly desirable as they reduce waste and improve atom economy. Several catalytic systems have been developed for the direct amidation of carboxylic acids.

Diboron-catalyzed amidation has emerged as a promising method for the condensation of aromatic carboxylic acids with amines. Catalysts such as tetrakis(dimethylamido)diboron can effectively promote the reaction.

Titanium-based catalysts , like titanium(IV) chloride (TiCl₄), have also been shown to catalyze the direct amidation of carboxylic acids. nih.gov The reaction is typically performed in a solvent such as pyridine (B92270) at elevated temperatures. nih.gov

| Catalyst System | Amine | Solvent | Temperature |

| Diboron Catalyst | Primary/Secondary Amines | Toluene | Reflux |

| TiCl₄ | Primary/Secondary Amines | Pyridine | 85°C |

Solid-Phase Synthesis Techniques for Benzamide (B126) Scaffolds incorporating similar functionalities

Solid-phase synthesis (SPS) offers a powerful platform for the rapid generation of libraries of compounds, including substituted benzamides. This technique involves attaching the starting material to a solid support (resin) and carrying out the synthesis in a stepwise manner.

For the synthesis of benzamides, a common strategy involves attaching an amino-functionalized linker to the resin. The desired carboxylic acid, in this case, 4-fluoro-3-nitrobenzoic acid, can then be coupled to the resin-bound amine using standard coupling reagents. Subsequent cleavage from the resin would yield the desired benzamide. While direct examples for 4-fluoro-N,N-dimethyl-3-nitrobenzamide are not prevalent, the solid-phase synthesis of various benzamide libraries has been extensively reported, demonstrating the feasibility of this approach for creating diverse sets of related compounds.

Chemo- and Regioselective Synthesis of 4-fluoro-N,N-dimethyl-3-nitrobenzamide and its Isomers

The synthesis of 4-fluoro-N,N-dimethyl-3-nitrobenzamide requires careful control of regiochemistry, determined by the directing effects of the substituents on the aromatic ring. A plausible and direct synthetic route begins with a commercially available precursor, 4-fluorobenzoic acid.

Nitration: The first step involves the electrophilic nitration of 4-fluorobenzoic acid. The fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. In this case, the activating effect of the fluorine directs the incoming nitro group primarily to the position ortho to the fluorine and meta to the carboxylic acid, yielding 4-fluoro-3-nitrobenzoic acid.

Amide Formation: The resulting carboxylic acid is then converted into the corresponding N,N-dimethylamide. This is typically achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂). The subsequent reaction of this activated 4-fluoro-3-nitrobenzoyl chloride with dimethylamine provides the target compound, 4-fluoro-N,N-dimethyl-3-nitrobenzamide. This method is analogous to the standard Schotten-Baumann reaction conditions used for creating amide bonds. mdpi.com

An alternative strategy could involve a halogen exchange (Halex) reaction. This would start with 4-chloro-3-nitrobenzoic acid, which would undergo amidation with dimethylamine first. The resulting 4-chloro-N,N-dimethyl-3-nitrobenzamide could then be subjected to fluorination using a fluoride (B91410) salt like potassium fluoride (KF) in a polar aprotic solvent, a method shown to be effective for converting activated aryl chlorides to aryl fluorides. researchgate.net

The synthesis of isomers, such as 3-fluoro-N,N-dimethyl-4-nitrobenzamide , highlights the importance of regioselectivity. The synthesis for this isomer would logically start from 3-fluorobenzoic acid. Upon nitration, the directing effects of the fluorine (ortho-, para-) and the carboxylic acid (meta-) would align to place the nitro group at the 4-position, para to the fluorine, yielding 3-fluoro-4-nitrobenzoic acid, which can then be converted to the final product by the amidation process described above.

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 4-Fluorobenzoic Acid | HNO₃/H₂SO₄ | 4-Fluoro-3-nitrobenzoic acid |

| 2 | 4-Fluoro-3-nitrobenzoic acid | 1. SOCl₂ 2. (CH₃)₂NH | 4-fluoro-N,N-dimethyl-3-nitrobenzamide |

Chemical Reactivity and Derivatization Pathways

The chemical behavior of 4-fluoro-N,N-dimethyl-3-nitrobenzamide is governed by the interplay of its three key functional groups. Each site offers a handle for specific chemical modifications, enabling the synthesis of a wide array of derivatives.

The reduction of the aromatic nitro group is a fundamental transformation, yielding the corresponding aniline (B41778) derivative, 3-amino-4-fluoro-N,N-dimethylbenzamide . This reaction is crucial for building more complex molecules. A key challenge is achieving chemoselectivity, ensuring the nitro group is reduced without affecting the fluorine atom (hydrodefluorination) or the amide moiety. sci-hub.st

A variety of methods can be employed for this purpose:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with hydrogen gas. Careful selection of catalyst and reaction conditions can prevent the cleavage of the carbon-fluorine bond. sci-hub.st Nitrogen-doped carbon nanofibers have been used as catalyst supports to enhance chemoselectivity in such reductions. sci-hub.st

Transfer Hydrogenation: This approach uses molecules like hydrazine, formic acid, or ammonium (B1175870) formate (B1220265) as a hydrogen source in the presence of a metal catalyst. It is often milder and can exhibit high selectivity. sci-hub.storganic-chemistry.org

Metal-Based Reductions: Classic methods using metals like iron, tin, or zinc in acidic media are effective. More modern approaches utilize reagents such as sodium borohydride (B1222165) (NaBH₄) in combination with a catalyst like nickel or cobalt salts, which can offer mild conditions and good yields. sci-hub.stjsynthchem.com Aromatic amines are crucial intermediates for various industrial products, making their synthesis via nitro reduction a vital process. jsynthchem.com

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Widely used; conditions can be tuned for selectivity. | sci-hub.st |

| Transfer Hydrogenation | Formic Acid, Catalyst | Mild conditions, often highly chemoselective. | organic-chemistry.org |

| Hydride Transfer | NaBH₄, NiCl₂ or CoCl₂ | Enhanced reactivity of NaBH₄ in the presence of a catalyst. | sci-hub.st |

| Metal-Free Reduction | Tetrahydroxydiboron | Mild, metal-free conditions with good functional group tolerance. | organic-chemistry.org |

The fluorine atom in 4-fluoro-N,N-dimethyl-3-nitrobenzamide is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group in the ortho position. wikipedia.orgmasterorganicchemistry.com This activation makes the aromatic ring electron-poor and facilitates the attack of a nucleophile at the carbon atom bearing the fluorine. masterorganicchemistry.com

The SNAr mechanism involves two steps: addition of the nucleophile to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by the elimination of the fluoride leaving group. In SNAr reactions, fluorine is often the best halogen leaving group because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity, rather than the C-F bond cleavage. masterorganicchemistry.com

A wide range of nucleophiles can be used to displace the fluorine atom, leading to a variety of substituted derivatives.

Amines: Reaction with ammonia, primary, or secondary amines would yield 4-amino-3-nitrobenzamide (B1280802) derivatives.

Alkoxides: Nucleophiles like sodium methoxide (B1231860) (NaOCH₃) or sodium ethoxide (NaOCH₂CH₃) would produce 4-alkoxy-3-nitrobenzamide derivatives.

Thiolates: Sulfur nucleophiles can also displace the fluorine to form thioethers.

This pathway provides a versatile method for introducing a diverse set of functional groups at the 4-position of the ring. A general method for the SNAr of aryl fluorides with dimethylamine has been developed, showcasing the utility of this reaction. nih.gov

| Nucleophile (Nu⁻) | Reagent Example | Product Structure |

|---|---|---|

| Ammonia | NH₃ | 4-Amino-N,N-dimethyl-3-nitrobenzamide |

| Methoxide | CH₃ONa | 4-Methoxy-N,N-dimethyl-3-nitrobenzamide |

| Pyrrolidine | C₄H₉N | N,N-dimethyl-3-nitro-4-(pyrrolidin-1-yl)benzamide |

| Thiophenolate | C₆H₅SNa | N,N-dimethyl-3-nitro-4-(phenylthio)benzamide |

The N,N-dimethylamide group is generally robust and less reactive than the other functional groups on the ring. However, under specific conditions, it can undergo transformations.

Hydrolysis: The amide can be hydrolyzed back to the corresponding carboxylic acid, 4-fluoro-3-nitrobenzoic acid. This typically requires harsh conditions, such as prolonged heating with strong aqueous acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH). These forceful conditions may pose a risk to the other functional groups, potentially causing hydrolysis of the nitro group or substitution of the fluorine atom.

Reduction: The amide can be reduced to a tertiary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. However, LiAlH₄ would also readily reduce the aromatic nitro group. Therefore, a selective reduction of only the amide group in the presence of a nitro group on the same molecule is exceptionally challenging and would likely result in the reduction of both functionalities, yielding 3-amino-4-fluorobenzyl-dimethylamine .

Due to the stability of the tertiary amide, modifications at this site are less common and require careful consideration of reaction conditions to maintain the integrity of the fluoro and nitro substituents. Research into the proton affinity of substituted N,N-dimethylbenzamides indicates that the amide group's interaction with the aromatic ring can be influenced by substituents, but significant chemical transformation remains challenging. researchgate.net

Applications in Medicinal Chemistry and Drug Discovery

4-fluoro-N,N-dimethyl-3-nitrobenzamide as a Key Synthetic Intermediate

The strategic placement of the fluoro, nitro, and dimethylamide groups on the aromatic ring makes 4-fluoro-N,N-dimethyl-3-nitrobenzamide a significant intermediate in organic synthesis. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for certain reactions, while the groups themselves can be chemically transformed into other functionalities, paving the way for the construction of advanced molecular architectures.

In modern drug discovery, the synthesis of diverse chemical libraries is essential for identifying new lead compounds. Fluorinated building blocks are particularly sought after, as the inclusion of fluorine can significantly enhance a drug's metabolic stability, binding affinity, and bioavailability. nih.gov 4-fluoro-N,N-dimethyl-3-nitrobenzamide is an exemplar of such a building block, offered by chemical suppliers for research and development purposes. chemscene.comsigmaaldrich.com Its structure contains several points for diversification:

The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in other coupling reactions to introduce a wide variety of substituents.

The fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr) reactions, allowing for the attachment of different fragments.

The dimethylamide group can be hydrolyzed to a carboxylic acid, which serves as a handle for amide bond formation or other transformations.

The ability to perform these transformations allows medicinal chemists to systematically generate a large number of structurally related analogues, which can then be screened for biological activity against various therapeutic targets. While specific library examples based on this exact starting material are proprietary, its role as a versatile chemical building block is well-established in synthetic chemistry. chemscene.combiosynth.com

The utility of 4-fluoro-N,N-dimethyl-3-nitrobenzamide and its close structural relatives is highlighted by their application in the synthesis of complex and clinically significant pharmaceutical agents. One of the most prominent examples is in the manufacturing routes for Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy.

The core structure of the PARP inhibitor Olaparib, for instance, is a phthalazinone derivative. Patented synthetic routes for Olaparib and its analogues often start from fluorinated benzonitrile (B105546) or benzoic acid precursors. google.comacs.org While patents may describe various starting points, the synthesis often involves key intermediates that can be derived from compounds like 4-fluoro-3-nitroaniline (B182485) or related benzamides. google.comgoogle.com For example, a common synthetic strategy for Olaparib involves coupling a phthalazinone core with a piperazine (B1678402) moiety, which is then functionalized. acs.org The fluorobenzoyl portion of the final molecule originates from a fluorinated precursor, showcasing the importance of this class of building blocks.

| Pharmaceutical Candidate/Target | Role of Fluoronitrobenzamide-type Precursor | Key Transformation |

| Olaparib (PARP Inhibitor) | Serves as a foundational block for the fluorobenzoyl-piperazine moiety. | The synthesis involves creating a key intermediate, such as 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)naphthyridin-1(2H)-one, which is then reacted to form the final product. google.comacs.org |

| Rucaparib (PARP Inhibitor) | A related indole (B1671886) synthesis starts from methyl 5-fluoro-2-methyl-3-nitrobenzoate, demonstrating the utility of the fluoronitrobenzoate scaffold. acs.org | A multi-step process including condensation, hydrogenation, and lactamization is used to construct a key tricyclic indole intermediate. acs.org |

| Niraparib (PARP Inhibitor) | Synthesis utilizes substituted piperidines, which can be derived from pyridine (B92270) precursors through various catalytic methods. researchgate.net | The synthesis of advanced intermediates for PARP inhibitors often relies on building blocks containing strategically placed functional groups for subsequent chemical modifications. researchgate.net |

Design and Optimization of Analogues for Targeted Therapies

The core structure of 4-fluoro-N,N-dimethyl-3-nitrobenzamide serves as a "scaffold," or a central molecular framework, upon which medicinal chemists can build and optimize new drugs for targeted therapies.

The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. By systematically modifying the substituents on the benzamide ring of a molecule like 4-fluoro-N,N-dimethyl-3-nitrobenzamide, researchers can explore how these changes affect the compound's interaction with a biological target. For example, derivatives of Olaparib, which contains a related fluorobenzamide core, have been synthesized and evaluated to improve properties like PARP-1 affinity. nih.gov Similarly, research into EGFR inhibitors has explored 4-fluoro-N-benzamide derivatives as potential anti-inflammatory agents, demonstrating the versatility of this scaffold beyond oncology. researchgate.net The synthesis of hybrid molecules, such as combining the Olaparib scaffold with other agents like chlorambucil, further illustrates the exploration of this chemical space to discover new therapeutic activities. nih.gov

The nitroaromatic group present in 4-fluoro-N,N-dimethyl-3-nitrobenzamide is a key feature for the design of bioreductive prodrugs. semanticscholar.org Prodrugs are inactive compounds that are converted into their active, cytotoxic form within the body. This strategy is particularly promising in cancer therapy.

Many solid tumors have regions of low oxygen, known as hypoxia. semanticscholar.org These hypoxic environments contain high levels of nitroreductase (NTR) enzymes, which are often absent or present at very low levels in healthy, oxygenated tissues. nih.gov Nitroaromatic compounds can be designed to be stable and non-toxic until they encounter these nitroreductases. The enzymes catalyze the reduction of the nitro group (–NO₂) to more reactive species like nitroso (–NO) and hydroxylamine (B1172632) (–NHOH) derivatives. nih.gov This bioactivation triggers a chemical cascade that releases a potent cytotoxic agent, leading to selective killing of cancer cells in the hypoxic tumor core. semanticscholar.orgnih.gov

Several studies have explored nitrobenzamide-based compounds as prodrugs for various diseases, including cancer and parasitic infections like leishmaniasis. nih.govresearchgate.net For instance, a library of aziridinyl nitrobenzamides was evaluated as potential leishmanicidal prodrugs, with their activity being dependent on the reduction of the nitro group by parasitic NTR enzymes. nih.gov This principle directly applies to 4-fluoro-N,N-dimethyl-3-nitrobenzamide, whose nitro group can act as the trigger for hypoxia-activated drug release.

Intellectual Property Landscape Surrounding 4-fluoro-N,N-dimethyl-3-nitrobenzamide Derivatives

The intellectual property landscape for derivatives of 4-fluoro-N,N-dimethyl-3-nitrobenzamide is primarily defined by patents covering the synthesis and composition of matter of final drug products and key intermediates. Companies secure patents to protect their investment in the research and development of new medicines.

Patents related to the PARP inhibitor Olaparib, for example, claim not only the final active pharmaceutical ingredient but also specific methods of its preparation. google.com These process patents often describe multi-step syntheses that may involve intermediates structurally related to 4-fluoro-N,N-dimethyl-3-nitrobenzamide. For instance, a patent might claim a specific method for reacting an intermediate like 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)naphthyridin-1(2H)-one with cyclopropanecarboxylic acid to produce Olaparib. google.com

Furthermore, older patents in the chemical literature describe the synthesis and utility of related building blocks, such as 4-fluoro-3-nitro anilines, for creating N-substituted nitro-p-phenylenediamines, which have applications as dyes. google.comgoogle.com These foundational patents establish the general utility of the fluoronitroaniline scaffold. More recent patents focus on specific, complex molecules derived from these simpler building blocks for pharmaceutical applications, covering novel compounds, their use in treating diseases, and pharmaceutical formulations containing them. nih.govresearchgate.net This creates a landscape where the basic building blocks are known, but their specific, complex derivatives developed as drugs are protected intellectual property.

Computational and Theoretical Studies in Support of 4 Fluoro N,n Dimethyl 3 Nitrobenzamide Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-fluoro-N,N-dimethyl-3-nitrobenzamide, docking studies would be instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity. The process involves preparing the three-dimensional structure of the ligand (4-fluoro-N,N-dimethyl-3-nitrobenzamide) and a library of potential protein targets. Using scoring functions, the docking software then calculates the binding energy for various conformations of the ligand within the active site of the target protein.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. MD simulations provide a more dynamic picture of the interactions, taking into account the flexibility of both the ligand and the protein. This can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the stability of the complex. For instance, studies on other nitro-substituted benzamides have successfully used molecular docking to understand their binding to enzymes like inducible nitric oxide synthase (iNOS). chemscene.comchemdiv.com

Quantum Chemical Calculations to Understand Reactivity and Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties and reactivity of a molecule. For 4-fluoro-N,N-dimethyl-3-nitrobenzamide, these calculations can provide valuable information about its molecular orbitals, charge distribution, and electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity.

Furthermore, the molecular electrostatic potential (MEP) map can visualize the regions of a molecule that are electron-rich (negative potential) or electron-poor (positive potential). This is crucial for understanding how the molecule will interact with biological targets, as it highlights potential sites for electrophilic and nucleophilic attack. For a structurally similar compound, 4-fluoro-3-nitrobenzaldehyde, DFT calculations have been used to analyze its electronic properties and predict its reactivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, it is possible to predict the activity of new, untested compounds.

To build a QSAR model for a series of benzamide (B126) derivatives including 4-fluoro-N,N-dimethyl-3-nitrobenzamide, a dataset of compounds with known biological activities (e.g., enzyme inhibition, receptor binding) is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).

Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are then used to build a mathematical model that correlates the descriptors with the biological activity. A validated QSAR model can then be used to predict the activity of 4-fluoro-N,N-dimethyl-3-nitrobenzamide and to design new derivatives with potentially improved activity. The general approach for QSAR studies on benzamide derivatives has been outlined in various research contexts. biosynth.compharmint.net

Compound Properties and Names

Future Perspectives and Emerging Research Directions for 4 Fluoro N,n Dimethyl 3 Nitrobenzamide

Expansion into Novel Therapeutic Areas

The unique combination of a fluorine atom and a nitro group on the aromatic ring of 4-fluoro-N,N-dimethyl-3-nitrobenzamide suggests its potential for exploration in various therapeutic areas. The introduction of fluorine can enhance metabolic stability and binding affinity, while the nitroaromatic group is a known pharmacophore in several bioactive molecules. nih.govmdpi.com

Anticancer Applications: Substituted benzamides have shown promise as anticancer agents. For instance, some benzamide (B126) derivatives act as tubulin polymerization inhibitors, targeting the colchicine (B1669291) binding site and leading to mitotic blockade and apoptosis in cancer cells. nih.gov Research on 4-iodo-3-nitrobenzamide (B1684207) has demonstrated its ability to induce necrotic cell death in tumorigenic cells, particularly when combined with an inhibitor of glutathione (B108866) synthesis. nih.gov Given these precedents, 4-fluoro-N,N-dimethyl-3-nitrobenzamide could be investigated for its antiproliferative activities against various cancer cell lines.

Neuroprotective and Anti-inflammatory Roles: The neuropharmacological potential of compounds structurally related to 4-fluoro-N,N-dimethyl-3-nitrobenzamide is another promising area. For example, 2-phenylethylamine, a molecule with structural similarities, acts as a neuromodulator. mdpi.com Furthermore, certain sulfonamide derivatives, which share the benzamide core, have demonstrated analgesic and antiallodynic effects in murine models of pain, suggesting possible involvement in serotonergic and opioidergic pathways. nih.govnih.gov The anti-inflammatory properties of benzimidazole (B57391) derivatives, which also feature a related chemical scaffold, have been documented, highlighting the potential for 4-fluoro-N,N-dimethyl-3-nitrobenzamide in treating neuroinflammation.

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of nitroaromatic compounds and amides often involves harsh reagents and generates significant waste. beilstein-journals.org Future research will likely focus on developing more environmentally friendly and sustainable methods for the production of 4-fluoro-N,N-dimethyl-3-nitrobenzamide.

Biocatalysis: The use of enzymes for amide bond formation is a growing area of green chemistry. This approach can offer high selectivity and reduce the need for protecting groups and harsh coupling agents.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. beilstein-journals.org The reduction of nitro compounds, a key step in the synthesis of many pharmaceuticals, has been successfully performed under continuous-flow conditions. beilstein-journals.org This methodology could be adapted for the synthesis of 4-fluoro-N,N-dimethyl-3-nitrobenzamide, particularly for the nitration and amidation steps. youtube.comnih.gov For instance, flow electrochemistry presents a non-hazardous method for N-nitrosation, which could be relevant for creating derivatives. bohrium.comresearchgate.net

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis can significantly reduce reaction times and improve yields for various reactions, including the formation of C-N bonds. researchgate.net This technique has been successfully used for the synthesis of N-substituted benzamides and other related structures, offering a more energy-efficient route. researchgate.netresearchgate.netoatext.com

| Synthesis Method | Potential Advantages for 4-fluoro-N,N-dimethyl-3-nitrobenzamide Production |

| Biocatalysis | High selectivity, milder reaction conditions, reduced waste. |

| Flow Chemistry | Enhanced safety, improved scalability, precise reaction control. beilstein-journals.org |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. researchgate.netoatext.com |

Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Identification

Modern drug discovery relies heavily on high-throughput screening (HTS) and combinatorial chemistry to rapidly identify and optimize lead compounds. amerigoscientific.comsigmaaldrich.com

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against specific biological targets. amerigoscientific.comsigmaaldrich.com Assays can be developed to screen for the desired biological activity of 4-fluoro-N,N-dimethyl-3-nitrobenzamide and its derivatives. nih.gov For instance, cell-based assays in 1536-well plates can be used to assess the compound's effect on cellular pathways or protein-protein interactions. youtube.com

Combinatorial Chemistry: This approach enables the systematic synthesis of a large number of structurally related compounds. acs.org By varying the substituents on the benzamide scaffold, a library of derivatives of 4-fluoro-N,N-dimethyl-3-nitrobenzamide can be generated. This would allow for a systematic exploration of the structure-activity relationship (SAR), helping to identify compounds with improved potency and selectivity. The synthesis of substituted benzamides is amenable to combinatorial approaches, facilitating the creation of diverse chemical libraries for screening. nih.govnih.gov

Advanced Mechanistic Studies to Uncover Deeper Biological Pathways

A thorough understanding of the mechanism of action is crucial for the development of any new therapeutic agent. Future research should focus on elucidating the specific biological targets and pathways affected by 4-fluoro-N,N-dimethyl-3-nitrobenzamide.

Metabolic Pathways: The metabolism of nitroaromatic compounds can proceed through several pathways, including nitro-reduction and ring oxidation, which can lead to the formation of reactive metabolites that bind to cellular macromolecules like DNA. nih.govresearchgate.net The presence of the fluorine atom can significantly influence the metabolic fate of the compound, potentially altering its pharmacokinetic profile and biological activity. nih.govdoi.org Studies on the metabolism of fluorinated drugs have shown that the C-F bond, despite its strength, can be metabolically labile under certain conditions. nih.govresearchgate.net Understanding the metabolic activation pathways of 4-fluoro-N,N-dimethyl-3-nitrobenzamide is therefore critical.

Target Identification and Pathway Analysis: Identifying the specific molecular targets of 4-fluoro-N,N-dimethyl-3-nitrobenzamide is a key objective. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed for this purpose. Once potential targets are identified, further studies will be needed to understand how the compound modulates their activity and the downstream signaling pathways involved. For example, investigating its effect on key signaling pathways implicated in cancer or neuroinflammation would be a logical next step.

| Research Area | Focus | Relevance to 4-fluoro-N,N-dimethyl-3-nitrobenzamide |

| Metabolic Studies | Investigating the biotransformation and metabolic fate. | To understand its pharmacokinetic properties and potential for bioactivation. nih.govnih.govresearchgate.netdoi.org |

| Target Deconvolution | Identifying the specific cellular proteins or pathways it interacts with. | To elucidate its mechanism of action and guide further development. |

| Pathway Analysis | Mapping the downstream effects on cellular signaling cascades. | To understand the full biological impact of the compound. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-fluoro-N,N-dimethyl-3-nitrobenzamide, and how are intermediates purified?

- Methodological Answer : The compound is typically synthesized via a two-step process. First, 4-fluoro-3-nitrobenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) under reflux (2–4 hours). The crude acyl chloride is then reacted with dimethylamine in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to prevent side reactions. Purification involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for characterizing 4-fluoro-N,N-dimethyl-3-nitrobenzamide?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the dimethylamino group (δ ~2.8–3.2 ppm for ¹H; δ ~35–40 ppm for ¹³C) and aromatic protons (δ ~7.5–8.5 ppm for ¹H). The nitro group deshields adjacent carbons, shifting their ¹³C signals upfield .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 227.1 (C₉H₁₀FN₂O₃⁺). Fragmentation patterns confirm the nitro and dimethylamide groups .

Q. How can researchers validate the crystalline structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of saturated acetonitrile solutions. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (e.g., anisotropic displacement parameters for fluorine and nitro groups) provide accurate bond lengths/angles. The R₁ value should be <0.05 for high confidence .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during structural analysis?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers in the dimethylamide group). Variable-temperature NMR (VT-NMR) between 25°C and −60°C can reveal conformational locking. For ambiguous NOE correlations, DFT calculations (B3LYP/6-311+G(d,p)) predict theoretical spectra for comparison .

Q. What strategies improve reaction yields during scale-up synthesis?

- Methodological Answer :

- Acyl Chloride Stability : Replace SOCl₂ with oxalyl chloride for milder conditions, reducing side-product formation.

- Coupling Efficiency : Use HOBt/EDC coupling agents to enhance amidation kinetics (yields increase from ~65% to >85%) .

- Workflow : Implement flow chemistry for precise temperature control during exothermic steps (e.g., amine addition) .

Q. How does the electron-withdrawing nitro group influence the compound’s reactivity in further functionalization?

- Methodological Answer : The nitro group directs electrophilic substitution to the meta position relative to the fluorine atom. For example, catalytic hydrogenation (H₂, Pd/C, 50 psi) reduces the nitro group to an amine, enabling subsequent diazotization or cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids) .

Q. What computational methods predict the compound’s pharmacokinetic properties for medicinal chemistry applications?

- Methodological Answer :

- Lipophilicity : Calculate logP values using ChemAxon or Molinspiration (experimental logP ~1.2).

- Metabolic Stability : CYP450 metabolism is simulated via StarDrop’s IsoCYP module, identifying vulnerable sites (e.g., dimethylamide hydrolysis).

- Solubility : COSMO-RS predicts aqueous solubility (experimental: ~0.5 mg/mL at pH 7.4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.